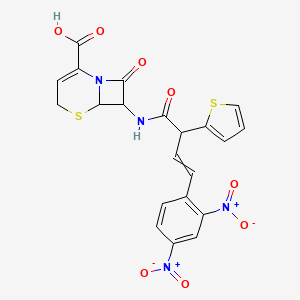

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitrocefin is a chromogenic cephalosporin substrate widely used to detect the presence of beta-lactamase enzymes produced by various microbes. Beta-lactamase mediated resistance to beta-lactam antibiotics, such as penicillin, is a common resistance mechanism among bacteria, including members of the Enterobacteriaceae family . Nitrocefin is particularly valuable because it changes color from yellow to red upon hydrolysis by beta-lactamase, allowing for rapid visual detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nitrocefin involves the synthesis of a cephalosporin core structure, followed by the introduction of a chromogenic group. The synthetic route typically includes the following steps:

Formation of the Cephalosporin Core: The cephalosporin core is synthesized through a series of reactions starting from 7-aminocephalosporanic acid.

Introduction of the Chromogenic Group: The chromogenic group, 2,4-dinitrophenyl, is introduced through a coupling reaction with the cephalosporin core.

Industrial Production Methods: Industrial production of nitrocefin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .

Chemical Reactions Analysis

Types of Reactions: Nitrocefin undergoes hydrolysis reactions catalyzed by beta-lactamase enzymes. The hydrolysis of the beta-lactam ring results in a color change from yellow to red .

Common Reagents and Conditions:

Reagents: Beta-lactamase enzymes, water.

Conditions: The reaction is typically carried out in aqueous solutions at neutral pH.

Major Products: The major product of the hydrolysis reaction is the degraded form of nitrocefin, which exhibits a red color .

Scientific Research Applications

Nitrocefin has a wide range of applications in scientific research, particularly in the fields of microbiology, biochemistry, and clinical diagnostics:

Microbiology: Used to detect beta-lactamase-producing bacteria, aiding in the study of antibiotic resistance mechanisms.

Biochemistry: Employed in enzyme assays to study the activity of beta-lactamase enzymes.

Clinical Diagnostics: Utilized in diagnostic tests to identify beta-lactamase-producing pathogens in clinical samples.

Industrial Applications: Applied in quality control processes to ensure the efficacy of beta-lactam antibiotics.

Mechanism of Action

Nitrocefin exerts its effects through the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. The hydrolysis reaction breaks the amide bond between the carbonyl carbon and the nitrogen in the beta-lactam ring, resulting in a color change from yellow to red. This color change allows for the visual detection of beta-lactamase activity .

Comparison with Similar Compounds

Uniqueness of Nitrocefin: Nitrocefin is unique due to its high sensitivity and rapid color change upon hydrolysis by beta-lactamase enzymes. This makes it an ideal substrate for detecting beta-lactamase activity in various research and clinical settings .

Biological Activity

3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic acid, commonly referred to as Nitrocefin, is a chromogenic cephalosporin compound primarily utilized for detecting β-lactamase activity in bacteria. This article explores its biological activity, mechanisms of action, and implications in antibiotic resistance.

- Molecular Formula: C21H16N4O8S2

- Molecular Weight: 516.51 g/mol

- CAS Number: 41906-86-9

- Solubility: Soluble in DMSO

Nitrocefin functions as a substrate for β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Upon hydrolysis of the β-lactam ring, Nitrocefin undergoes a color change from yellow to red, allowing for visual detection of β-lactamase activity. This reaction is particularly significant as it provides a rapid and cost-effective method for identifying antibiotic-resistant strains of bacteria.

Antimicrobial Properties

Nitrocefin has been shown to be effective against various bacterial strains. Its primary application lies in the detection of β-lactamase enzymes that degrade β-lactam antibiotics, such as penicillins and cephalosporins. The hydrolysis of Nitrocefin by these enzymes indicates the presence of resistant bacterial strains.

Case Studies and Research Findings

- Study on Staphylococcus aureus : Recent research demonstrated that functional amyloids from Staphylococcus aureus can catalyze the degradation of Nitrocefin. The study revealed that variants of PSMα proteins accelerated Nitrocefin degradation significantly, with PSMα2 achieving nearly complete turnover within a short time frame . This highlights the potential for amyloid proteins to contribute to antibiotic resistance mechanisms.

- Detection Methodology : In a comparative study, Nitrocefin was evaluated against other detection methods for β-lactamase activity. It was found that Nitrocefin provided faster results with minimal equipment compared to PCR-based methods, making it advantageous in clinical settings .

- Antibiotic Resistance Mechanisms : The degradation of Nitrocefin by bacterial enzymes underscores a broader trend in antibiotic resistance where bacteria evolve mechanisms to neutralize antibiotic compounds. Understanding these interactions is crucial for developing new strategies to combat resistant infections .

Data Tables

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound | C21H16N4O8S2 | 516.51 g/mol | 41906-86-9 |

| Bacterial Strain | Nitrocefin Degradation Yield (%) | Notes |

|---|---|---|

| Staphylococcus aureus | ~100% (PSMα2) | Complete turnover observed |

| Staphylococcus aureus | ~75% (PSMα3) | Significant degradation |

| Pseudomonas aeruginosa | Low yield | Minor degradation |

Properties

Molecular Formula |

C21H16N4O8S2 |

|---|---|

Molecular Weight |

516.5 g/mol |

IUPAC Name |

7-[[4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H16N4O8S2/c26-18(22-17-19(27)23-14(21(28)29)7-9-35-20(17)23)13(16-2-1-8-34-16)6-4-11-3-5-12(24(30)31)10-15(11)25(32)33/h1-8,10,13,17,20H,9H2,(H,22,26)(H,28,29) |

InChI Key |

LLRLNYXQHGJJLB-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(C=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.